molecular formula C17H17NO5S B5266470 4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE

4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE

Cat. No.: B5266470
M. Wt: 347.4 g/mol
InChI Key: VCOVCZLURGNSHP-UHFFFAOYSA-N
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Description

4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an acetamido group, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE typically involves multiple steps. One common method starts with the acylation of 3-methylphenol to form 3-methylphenyl acetate. This intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives .

Scientific Research Applications

4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, blocking its activity and thereby inhibiting tumor growth. The sulfonamide group plays a crucial role in this binding process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[4-[acetyl(benzenesulfonyl)amino]-3-methylphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-12-11-15(23-14(3)20)9-10-17(12)18(13(2)19)24(21,22)16-7-5-4-6-8-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOVCZLURGNSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C)N(C(=O)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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